Bis[tetrakis(decyl)phosphanium] sulfate
Description
Bis[tetrakis(decyl)phosphanium] sulfate is a quaternary phosphonium salt characterized by four decyl (C₁₀H₂₁) groups attached to each phosphorus atom, forming a cationic structure paired with a sulfate anion. Such compounds are typically used in specialized applications, including biocides, surfactants, or stabilizers, due to their amphiphilic nature and ionic interactions. Most referenced materials focus on structurally analogous compounds like tetrakis(hydroxymethyl)phosphonium sulfate (THPS) or alkyl sulfates/phosphates, which share functional similarities but differ in substituents and applications .
Properties
CAS No. |
71977-66-7 |
|---|---|
Molecular Formula |
C80H168O4P2S |
Molecular Weight |
1288.2 g/mol |
IUPAC Name |
tetrakis-decylphosphanium;sulfate |
InChI |
InChI=1S/2C40H84P.H2O4S/c2*1-5-9-13-17-21-25-29-33-37-41(38-34-30-26-22-18-14-10-6-2,39-35-31-27-23-19-15-11-7-3)40-36-32-28-24-20-16-12-8-4;1-5(2,3)4/h2*5-40H2,1-4H3;(H2,1,2,3,4)/q2*+1;/p-2 |
InChI Key |
NOJOQVIUIGRQGC-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCC[P+](CCCCCCCCCC)(CCCCCCCCCC)CCCCCCCCCC.CCCCCCCCCC[P+](CCCCCCCCCC)(CCCCCCCCCC)CCCCCCCCCC.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[tetrakis(decyl)phosphanium] sulfate typically involves the reaction of tetrakis(decyl)phosphonium chloride with a sulfate source. The reaction is carried out in an organic solvent under controlled temperature and pressure conditions. The general reaction scheme is as follows:
[ \text{4 R-PCl} + \text{SO}_4^{2-} \rightarrow \text{(R-P)}_4\text{SO}_4 ]
where R represents the decyl group. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using continuous flow reactors. The process is designed to ensure consistent quality and high throughput. The raw materials are fed into the reactor, and the product is continuously extracted and purified using techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Bis[tetrakis(decyl)phosphanium] sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The decyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions are typically carried out in the presence of a catalyst, such as palladium on carbon, under mild conditions.
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphonium salts.
Scientific Research Applications
Bis[tetrakis(decyl)phosphanium] sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between hydrophilic and hydrophobic reactants.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its use as an antimicrobial agent and in cancer therapy.
Industry: It is used in the production of specialty chemicals and as an additive in lubricants and surfactants.
Mechanism of Action
The mechanism of action of Bis[tetrakis(decyl)phosphanium] sulfate involves its interaction with molecular targets through its phosphanium cation. The compound can form stable complexes with negatively charged molecules, facilitating their transport across cell membranes. This property is particularly useful in drug delivery systems, where the compound can enhance the bioavailability of therapeutic agents.
Comparison with Similar Compounds
Structural and Functional Analogues
(a) Tetrakis(hydroxymethyl)phosphonium sulfate (THPS)
- Structure : THPS contains hydroxymethyl (-CH₂OH) groups instead of decyl chains, paired with a sulfate anion. Its molecular formula is C₈H₂₄O₁₂P₂S, with a molar mass of 406.28 g/mol .
- Physical Properties : THPS is highly water-soluble (≥10 g/100 mL at 18°C), with a melting point of -35°C and boiling point of 111°C .
- Applications : Widely used as a biocide in oilfield fluids due to its efficacy against sulfate-reducing bacteria. It is preferred over glutaraldehyde for its lower environmental toxicity .
- Environmental Profile: THPS is biodegradable and classified as non-hazardous in terms of health and environmental risks .
Environmental persistence may also differ due to slower degradation of decyl groups .
(b) Decyl Sulfate and Decyl Phosphate
- Structure : Decyl sulfate (C₁₀H₂₁OSO₃⁻) and decyl phosphate (C₁₀H₂₁PO₄²⁻) feature a single decyl chain with sulfate or phosphate counterions.
- Role : These are degradation products of zinc dialkyldithiophosphates (ZDDPs) in lubricants, formed during oxidative breakdown .
- Behavior : Both exhibit similar abundance trends in degradation pathways, with decyl sulfate showing higher polarity than decyl phosphate .
However, its complex synthesis and higher molecular weight (estimated ~1,000 g/mol) may limit practical applications .
(c) Tetrakis(2,4-di-tert-butylphenyl) [1,1'-biphenyl]-4,4'-diylbis(phosphonite)
- Structure : A phosphonite stabilizer with bulky tert-butylphenyl groups (C₆₈H₉₂O₄P₂, molar mass 1,035.4 g/mol) .
- Applications: Used as a stabilizer in polymers to prevent oxidative degradation. Non-hazardous and stable under standard conditions .
Comparison: While both compounds are phosphorus-based, Bis[tetrakis(decyl)phosphanium] sulfate’s ionic nature contrasts with the neutral phosphonite’s role as a radical scavenger. The decyl chains may offer better compatibility with non-polar matrices but lack the antioxidant activity of aryl phosphonites .
Performance and Stability
Industrial and Research Relevance
- Biocides : THPS is a benchmark for oilfield biocides, but this compound could offer enhanced lipid solubility for targeted antimicrobial action .
- Surfactants : Decyl sulfate’s surfactant properties are well-documented, but the tetra-decyl phosphanium variant may act as a cationic surfactant with unique micellar behavior .
- Material Science : Phosphonium salts are explored for ionic liquids or stabilizers; decyl chains could improve compatibility with organic polymers .
Q & A
Q. What are the critical physicochemical properties of Bis[tetrakis(decyl)phosphanium] sulfate relevant to experimental design?
this compound is a quaternary phosphonium salt with a molecular weight of 406.28 g/mol (C₈H₂₄O₁₂P₂S) . Key properties include:
- Density : 1.4 g/mL at 25°C .
- Solubility : Highly water-soluble (≥10 g/100 mL at 18°C) .
- Stability : Requires storage in cool, dry conditions away from oxidizers and ignition sources . These properties inform solvent selection, reaction conditions, and storage protocols in antimicrobial or materials science studies.
Q. What analytical techniques are recommended for characterizing purity and structural integrity?
- NMR spectroscopy : To confirm the presence of decyl chains and phosphanium groups.
- HPLC : For assessing purity, particularly in aqueous solutions .
- Elemental analysis : Validates sulfur and phosphorus content . Cross-referencing these methods ensures accurate characterization, critical for reproducibility in synthetic chemistry .
Q. What safety protocols are essential during experimental handling?
- PPE : Gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols.
- Waste disposal : Segregate chemical waste and consult professional disposal services to mitigate environmental impact .
Advanced Research Questions
Q. How can this compound be optimized for novel applications like biomaterial cross-linking?
In aerogel synthesis, dual cross-linking with Ca²⁺ and this compound enhances structural stability. Experimental design should:
- Adjust cross-linker ratios (e.g., 1:1 to 1:3 molar ratios) to optimize porosity.
- Monitor viscosity (25–36 mPa·s) to ensure homogeneous distribution during lyophilization . Comparative studies with tetrakis(hydroxymethyl)phosphonium sulfate (THPS) can reveal differences in thermal stability and biocompatibility .
Q. What factors contribute to discrepancies in reported antimicrobial efficacy across studies?
Variations in efficacy may arise from:
- Concentration gradients : Testing at 75% active content vs. diluted solutions .
- Microbial strains : Gram-negative bacteria may show higher resistance due to outer membrane barriers.
- Environmental pH : Activity peaks at pH 2.5–5.5; deviations alter ionic interactions . Standardizing test conditions (e.g., ASTM E2315) and including positive controls (e.g., THPS) can resolve contradictions .
Q. How does the compound’s stability vary under extreme temperatures or pH?
- Thermal stability : Decomposition occurs above 111°C, necessitating low-temperature applications (<80°C) .
- pH sensitivity : Acidic conditions (pH <3) may hydrolyze decyl chains, while alkaline environments (pH >9) degrade sulfate groups . Accelerated aging studies (e.g., 40°C/75% relative humidity) combined with FTIR monitoring can predict long-term stability .
Q. What methodologies assess interactions between this compound and biological membranes?
- Fluorescence anisotropy : Measures membrane fluidity changes in lipid bilayers.
- Zeta potential analysis : Quantifies surface charge alterations in bacterial cells .
- TEM imaging : Visualizes membrane disruption in treated microbial samples. Combining these approaches provides mechanistic insights into antimicrobial action .
Key Considerations for Researchers
- Theoretical grounding : Align hypotheses with quaternary phosphonium salt behavior in surfactant and biocidal contexts .
- Methodological rigor : Validate results against THPS or tetrakis(decyl)ammonium analogs to contextualize findings .
- Iterative refinement : Adjust research questions as preliminary data reveal new gaps (e.g., pH-dependent efficacy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
